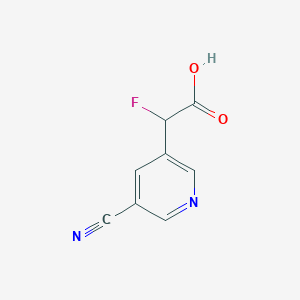
2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid is a chemical compound with the molecular formula C8H5FN2O2 It is characterized by the presence of a cyanopyridine ring and a fluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500 °C) can yield fluoropyridine derivatives . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive intermediates. The choice of reagents and conditions would be optimized for yield and purity, ensuring the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride in dimethylformamide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized products.
Applications De Recherche Scientifique
2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. The cyanopyridine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
3-Bromo-2-fluoropyridine: A brominated and fluorinated pyridine derivative.
Uniqueness
2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid is unique due to the presence of both a cyanopyridine ring and a fluoroacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H5FN2O2 |
|---|---|
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
2-(5-cyanopyridin-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7(8(12)13)6-1-5(2-10)3-11-4-6/h1,3-4,7H,(H,12,13) |
Clé InChI |
BCXGRPJEKATTLL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1C(C(=O)O)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)



![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)
![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)
![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)

